(4S)-5,5-Dimethyl-4-phenyl-3-tosyl-1,2,3-oxathiazolidine 2-oxide
Description
Properties
IUPAC Name |
(4S)-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c1-13-9-11-15(12-10-13)24(20,21)18-16(14-7-5-4-6-8-14)17(2,3)22-23(18)19/h4-12,16H,1-3H3/t16-,23?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGLQTPAHNAHBQ-GZWBLTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C(OS2=O)(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@H](C(OS2=O)(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4S)-5,5-Dimethyl-4-phenyl-3-tosyl-1,2,3-oxathiazolidine 2-oxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Before delving into biological activity, understanding the chemical structure and properties of the compound is crucial. The compound features a unique oxathiazolidine ring which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N1O4S1 |
| Molecular Weight | 299.36 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 407 °C |
| Melting Point | 131-133 °C |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values less than 50 µM across these cell lines, indicating potent cytotoxic effects.
The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of mitochondrial glycolytic enzymes. This disrupts energy metabolism in cancer cells, leading to decreased cell proliferation and increased apoptosis rates.
Study 1: Cytotoxicity Assessment
In a controlled study examining the cytotoxic effects of the compound on HepG2 cells:
-
Methodology :
- Cells were treated with varying concentrations (1 µM to 2000 µM) for 48 hours.
- MTT assay was utilized to assess cell viability.
-
Results :
- Significant reduction in cell viability was observed at concentrations above 10 µM.
- The study concluded that the compound has a dose-dependent cytotoxic effect on HepG2 cells.
Study 2: Anti-Tubercular Activity
In another investigation focusing on anti-tubercular properties:
- Findings :
- The compound demonstrated activity against Mycobacterium tuberculosis strains.
- MIC values were recorded at approximately 0.25 µg/mL for resistant strains.
Discussion
The biological activity of this compound suggests its potential as a lead compound in drug development for both cancer and infectious diseases like tuberculosis. Its unique structural features contribute significantly to its biological efficacy.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The target compound’s 1,2,3-oxathiazolidine core is distinct from benzodithiazoles () or triazines ().
- Tosyl and dimethyl groups enhance steric bulk compared to smaller substituents in triazine oxides .
Key Observations :
- The reactivity of triazine oxides depends on substituents: dimethylamino groups facilitate bromination, while methoxy groups resist it . This suggests that the tosyl group in the target compound may similarly influence its reactivity.
- Thiazolidinone synthesis () involves milder conditions compared to triazine bromination, highlighting divergent synthetic strategies for related heterocycles.
Pharmacological Relevance
The tosyl group in the target compound may enhance bioavailability or target binding compared to carboxylate derivatives .
Preparation Methods
Reductive Amination of Ketones
A common route involves reductive amination of 5,5-dimethyl-4-phenylcyclohexanone with ammonia or a protected amine. For example:
-
Ketone preparation : 5,5-Dimethyl-4-phenylcyclohexanone is synthesized via Friedel-Crafts acylation of benzene with 3,3-dimethylcyclohexanone in the presence of AlCl3.
-
Reductive amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol, yielding the racemic amino alcohol. Enantiomeric resolution is achieved via chiral chromatography or enzymatic kinetic resolution.
Tosylation of the Amino Group
The amino alcohol is sulfonylated using tosyl chloride (TsCl) under Schotten-Baumann conditions:
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Procedure : Amino alcohol 1 (1.0 equiv.) is dissolved in dichloromethane (DCM) with triethylamine (2.5 equiv.). TsCl (1.2 equiv.) is added dropwise at 0°C, and the mixture is stirred for 12 h at room temperature. The product 2 is isolated via extraction and flash chromatography (yield: 85–92%).
Cyclization to Form the Sulfamidate Ring
The tosylated amino alcohol 2 undergoes cyclization using thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2):
Thionyl Chloride-Mediated Cyclization
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Optimized conditions : 2 (1.0 equiv.) is treated with SOCl2 (1.5 equiv.) in anhydrous DCM at −78°C, followed by slow addition of triethylamine (2.0 equiv.). The reaction proceeds via a chlorosulfinyl intermediate, forming the cyclic sulfamidite, which is subsequently oxidized in situ to the sulfamidate using H2O2 (30%).
-
Yield : 68–74% after purification by recrystallization from ethanol/water.
Alternative Sulfurylating Agents
Sulfuryl chloride (SO2Cl2) in tetrahydrofuran (THF) at 0°C provides higher regioselectivity for bulkier substrates:
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Example : 2 (0.2 mmol) reacts with SO2Cl2 (0.22 mmol) in THF (0.07 M) for 21 h at room temperature, yielding the sulfamidate in 72% yield with 94:6 enantiomeric ratio (e.r.) when using chiral ligand L1.
Stereochemical Control and Resolution
Asymmetric Induction via Chiral Ligands
Palladium-catalyzed asymmetric allylic alkylation (AAA) has been employed to install the C4 stereocenter:
Enzymatic Kinetic Resolution
Lipase-mediated acetylation of racemic amino alcohol precursors enables enantiomer separation:
-
Example : Candida antarctica lipase B (CAL-B) selectively acetylates the (4R)-enantiomer, leaving the (4S)-alcohol unreacted (e.e. >98% after 24 h).
Scale-Up and Industrial Considerations
Solvent and Temperature Optimization
Large-scale synthesis prioritizes solvent recovery and reaction efficiency:
Catalytic Efficiency
Manganese-based catalysts (e.g., Mn(CO)5Br) enhance turnover frequency in C-H functionalization steps:
-
Patent data : US9770711B2 reports a 63% yield for gram-scale synthesis using Mn catalysts under mild conditions.
Analytical Characterization
Critical spectroscopic data for the target compound:
Q & A
Q. Table 1: Comparison of Reaction Conditions for Heterocyclic Synthesis
| Base | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Et₃N | CHCl₃ | 2 h | 65–75 | |
| K₂CO₃ | CH₂Cl₂ | 2 h | 70–80 | |
| NaOAc | DMF/AcOH | 2 h | 60–70 |
(Basic) How should researchers characterize the stereochemical configuration of the (4S) center in this compound?
Methodological Answer:
The (4S) configuration can be confirmed via:
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) with hexane/isopropanol gradients.
- Optical Rotation : Compare experimental [α]D values with literature data for related (4S)-configured thiazolidines .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystals are obtainable).
(Advanced) How can conflicting NMR data for byproducts be resolved during synthesis?
Methodological Answer:
Contradictions in spectral data often arise from regioisomers or stereoisomers. To resolve:
Thin-Layer Chromatography (TLC) : Use silica gel plates with CHCl₃/MeOH (9:1) to isolate components.
Preparative HPLC : Separate mixtures using C18 columns and acetonitrile/water gradients.
2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish between structurally similar byproducts .
Example : In bromination reactions, competing pathways generate 6-bromo derivatives (major) and debrominated side products (minor). TLC with CHCl₃/C₆H₅OH (50:50) effectively separated these .
(Basic) What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (especially during recrystallization with DMF or acetic acid) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (H315/H319) .
- Storage : Store in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
(Advanced) How can researchers optimize enantiomeric excess (ee) during asymmetric synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (4R,5S)-oxazolidinones as templates to induce stereoselectivity .
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for dynamic kinetic resolution.
- Kinetic Control : Monitor reaction progress via chiral HPLC to terminate reactions at peak ee (e.g., 85–90% ee achievable with optimized conditions) .
(Advanced) What mechanistic insights explain unexpected product distributions in halogenation reactions?
Methodological Answer:
Halogenation outcomes depend on:
- Electrophilic vs. Radical Pathways : N-bromosuccinimide (NBS) favors radical mechanisms, while Br₂/Et₃N promotes electrophilic substitution .
- Steric Effects : Bulky substituents (e.g., tosyl groups) direct halogenation to less hindered positions.
- Base Influence : Et₃N deprotonates intermediates, favoring bromination, while K₂CO₃ may stabilize transition states.
Q. Table 2: Halogenation Pathways and Yields
| Halogenating Agent | Base | Pathway | Major Product Yield (%) |
|---|---|---|---|
| Br₂ | Et₃N | Electrophilic | 65–75 |
| NBS | None | Radical | 67–70 |
| Cl₂ | Et₃N | Electrophilic | 40–50 |
(Basic) Which analytical techniques are most reliable for purity assessment?
Methodological Answer:
- HPLC-UV/ELSD : Use C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA).
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
- Melting Point : Sharp MP ranges (e.g., 232–234°C for thiazolidinones) indicate high purity .
(Advanced) How can computational modeling aid in predicting reactivity or stability?
Methodological Answer:
- DFT Calculations : Model transition states to predict regioselectivity in electrophilic attacks (e.g., bromine addition to the oxathiazolidine ring).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. CHCl₃ stabilization of intermediates).
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .
(Basic) What solvent systems are optimal for recrystallization?
Methodological Answer:
- DMF/AcOH (1:2) : Effective for polar heterocycles, yielding high-purity crystals .
- Ethanol/Water : Gradual cooling from reflux enhances crystal formation for less polar derivatives.
- CHCl₃/Hexane : Layering induces slow crystallization for air-sensitive compounds .
(Advanced) How can researchers mitigate oxidative degradation during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
